molecular formula C12H13F2NO2 B2821549 (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone CAS No. 2320221-51-8

(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone

Katalognummer B2821549
CAS-Nummer: 2320221-51-8
Molekulargewicht: 241.238
InChI-Schlüssel: CXUSWNZKLNXVGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone, also known as AZD-9164, is a small molecule drug candidate that has been developed for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone involves the inhibition of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of various cellular processes, including inflammation. By inhibiting PDE4, (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone reduces the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.
Biochemical and Physiological Effects:
(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of PDE4 inhibition on various cellular processes without the confounding effects of off-target effects. However, one limitation of using (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone. One potential area of study is its use in combination therapy with other drugs for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to evaluate the safety and efficacy of (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone in humans. Finally, the development of new PDE4 inhibitors based on the structure of (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone may lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.

Synthesemethoden

(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 4-methoxybenzyl chloride with 3-(difluoromethyl)azetidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with an aryl boronic acid in the presence of a palladium catalyst to form the final product, (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone.

Wissenschaftliche Forschungsanwendungen

(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been evaluated as a treatment for diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

Eigenschaften

IUPAC Name

[3-(difluoromethyl)azetidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-17-10-4-2-8(3-5-10)12(16)15-6-9(7-15)11(13)14/h2-5,9,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUSWNZKLNXVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Difluoromethyl)azetidin-1-yl)(4-methoxyphenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.